(3,4-Dichlorothiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H4Cl2OS. It is a white crystalline solid known for its applications in various scientific experiments and industries. This compound is particularly noted for its role as a herbicide, where it helps prevent weed growth in crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorothiophen-2-yl)methanol typically involves the reaction of 3,4-dichlorothiophene with formaldehyde and sodium cyanide. This reaction is catalyzed by sulfuric acid. The process can be summarized as follows:
Reactants: 3,4-dichlorothiophene, formaldehyde, sodium cyanide.
Catalyst: Sulfuric acid.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Typically produces alcohols.
Substitution: Results in the formation of new compounds with different functional groups.
Scientific Research Applications
(3,4-Dichlorothiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although it is primarily used in research rather than clinical settings.
Industry: Employed as a herbicide to control weed growth in agricultural fields.
Mechanism of Action
The mechanism by which (3,4-Dichlorothiophen-2-yl)methanol exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and proteins in plants, disrupting their normal functions.
Pathways Involved: It interferes with the photosynthetic process in plants, leading to their eventual death.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dichlorothiophen-2-yl)methanol
- (3,5-Dichlorothiophen-2-yl)methanol
- (3,4-Dichlorothiophen-2-yl)ethanol
Uniqueness
(3,4-Dichlorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it particularly effective as a herbicide compared to its analogs.
Properties
IUPAC Name |
(3,4-dichlorothiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2OS/c6-3-2-9-4(1-8)5(3)7/h2,8H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSYFBSBCIRJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)CO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.